![molecular formula C20H14Cl2N2 B11958198 N,N'-Bis(4-chlorobenzylidene)-1,4-phenylenediamine CAS No. 17866-87-4](/img/structure/B11958198.png)
N,N'-Bis(4-chlorobenzylidene)-1,4-phenylenediamine
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Overview
Description
N,N’-Bis(4-chlorobenzylidene)-1,4-phenylenediamine is a Schiff base compound derived from the condensation reaction between 4-chlorobenzaldehyde and 1,4-phenylenediamine Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-chlorobenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves dissolving 4-chlorobenzaldehyde in ethanol and adding 1,4-phenylenediamine to the solution. The mixture is then heated under reflux for several hours, leading to the formation of the Schiff base product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-chlorobenzylidene)-1,4-phenylenediamine are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-chlorobenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine (C=N) bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the imine bond.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-Bis(4-chlorobenzylidene)-1,4-phenylenediamine primarily involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antibacterial activity is attributed to its ability to chelate metal ions, which are essential for bacterial growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-chlorobenzylidene)ethylenediamine: Similar structure but with ethylenediamine instead of 1,4-phenylenediamine.
N,N’-Bis(4-cyanobenzylidene)-1,4-phenylenediamine: Similar structure but with a cyano group instead of a chloro group.
Uniqueness
N,N’-Bis(4-chlorobenzylidene)-1,4-phenylenediamine is unique due to its specific combination of 4-chlorobenzaldehyde and 1,4-phenylenediamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a compound of interest in various research fields.
Properties
CAS No. |
17866-87-4 |
---|---|
Molecular Formula |
C20H14Cl2N2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14Cl2N2/c21-17-5-1-15(2-6-17)13-23-19-9-11-20(12-10-19)24-14-16-3-7-18(22)8-4-16/h1-14H |
InChI Key |
MSQKRZFWBVBWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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